molecular formula C16H24N2O2S B4240209 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B4240209
M. Wt: 308.4 g/mol
InChI Key: HCGUOJUZGMUDTC-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a morpholine ring, a thioether linkage, and a propanamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methylthiophenol with 2-bromoethylamine to form an intermediate, which is then reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioether and morpholine groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)thio]-N-[2-(4-piperidinyl)ethyl]propanamide
  • 2-[(4-methylphenyl)thio]-N-[2-(4-pyrrolidinyl)ethyl]propanamide
  • 2-[(4-methylphenyl)thio]-N-[2-(4-piperazinyl)ethyl]propanamide

Uniqueness

Compared to similar compounds, 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide stands out due to its morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-13-3-5-15(6-4-13)21-14(2)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,14H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGUOJUZGMUDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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